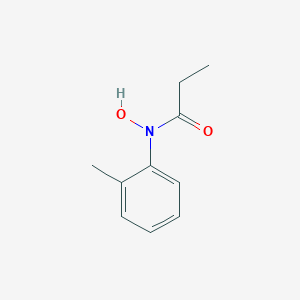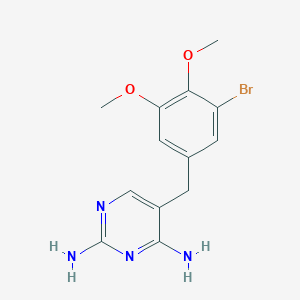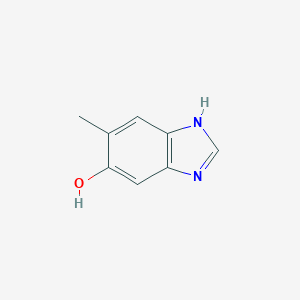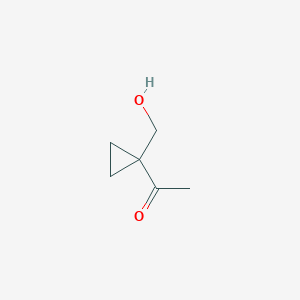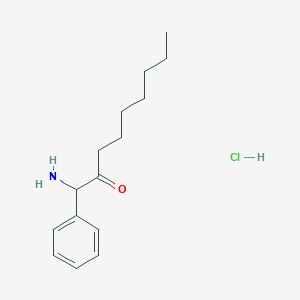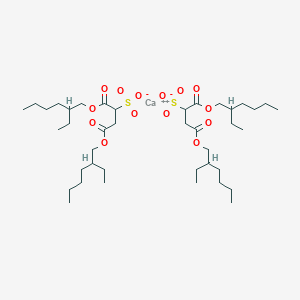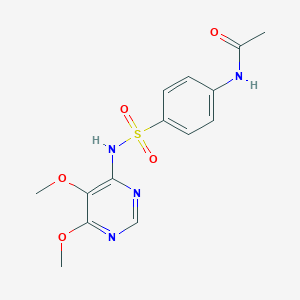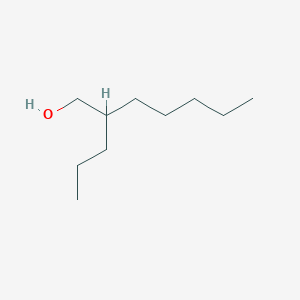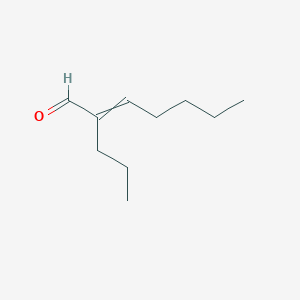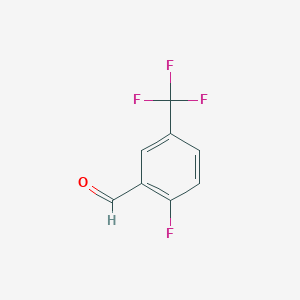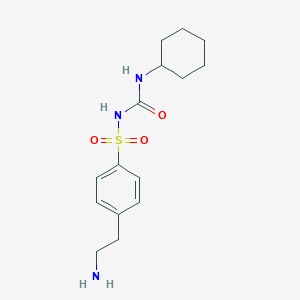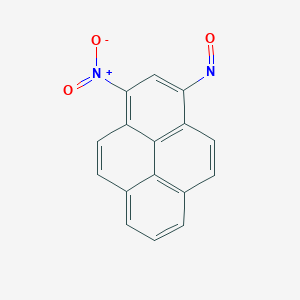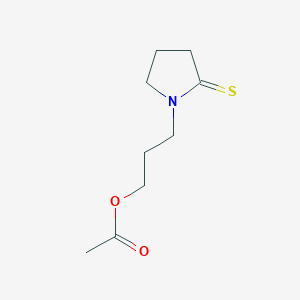
3-(2-Thioxopyrrolidin-1-yl)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Thioxopyrrolidin-1-yl)propyl acetate, also known as TPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. This compound is a thiol-reactive agent that can modify proteins, peptides, and other biological molecules.
Mecanismo De Acción
The mechanism of action of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of the thiol group of cysteine residues in proteins and peptides. This reaction results in the formation of a thioether bond between the modified molecule and the compound. This modification can alter the biological activity of the modified molecule by changing its conformation or interactions with other molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate are dependent on the specific protein or peptide that is modified. This compound can alter the enzymatic activity, binding affinity, and stability of the modified molecules. The modifications can also affect the cellular localization and signaling pathways of the modified molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in lab experiments is its high reactivity towards thiol groups. This compound can modify proteins and peptides with high efficiency and specificity. Another advantage is its relative ease of synthesis and purification.
One of the limitations of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is its potential toxicity towards cells and tissues. This compound can induce oxidative stress and damage to cells, which can affect the biological activity of the modified molecules. Another limitation is the potential for non-specific modifications of other amino acid residues, which can complicate the interpretation of the results.
Direcciones Futuras
There are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate. One possible direction is the development of new methods for the selective modification of specific cysteine residues in proteins and peptides. Another direction is the use of this compound in the study of protein-protein interactions and signaling pathways. Additionally, the potential use of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in the development of new therapeutics and diagnostic tools should be explored.
Conclusion:
In conclusion, 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is a thiol-reactive agent that has gained significant attention in the scientific community due to its potential use in various biomedical applications. The synthesis of this compound is relatively simple, and it can modify proteins and peptides with high efficiency and specificity. Although there are some limitations to its use, there are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate, and it holds promise for the development of new therapeutics and diagnostic tools.
Métodos De Síntesis
The synthesis of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of 2-thioxopyrrolidine-1-carboxylic acid with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography or recrystallization. The synthesis of this compound is relatively simple and can be achieved with high yield.
Aplicaciones Científicas De Investigación
3-(2-Thioxopyrrolidin-1-yl)propyl acetate has been widely used in various scientific research applications. One of the primary uses of this compound is as a thiol-reactive agent to modify proteins and peptides. This chemical modification can alter the biological activity of the modified molecules and can be used to study their function and interactions.
Propiedades
Número CAS |
155106-23-3 |
|---|---|
Nombre del producto |
3-(2-Thioxopyrrolidin-1-yl)propyl acetate |
Fórmula molecular |
C9H15NO2S |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
3-(2-sulfanylidenepyrrolidin-1-yl)propyl acetate |
InChI |
InChI=1S/C9H15NO2S/c1-8(11)12-7-3-6-10-5-2-4-9(10)13/h2-7H2,1H3 |
Clave InChI |
OONLATJJTHYAHB-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCN1CCCC1=S |
SMILES canónico |
CC(=O)OCCCN1CCCC1=S |
Sinónimos |
2-Pyrrolidinethione, 1-[3-(acetyloxy)propyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



